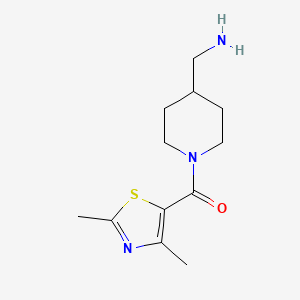

(4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

説明

The compound “(4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” features a 2,4-dimethylthiazole ring linked via a methanone bridge to a 4-(aminomethyl)piperidine moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with methyl groups at positions 2 and 4, which enhance steric bulk and influence electronic properties. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds and amine functionalities are critical .

特性

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-8-11(17-9(2)14-8)12(16)15-5-3-10(7-13)4-6-15/h10H,3-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWNHPNYJQXJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, also known by its CAS number 1985120-03-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₉N₃OS

- Molecular Weight : 253.37 g/mol

- IUPAC Name : (4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

The biological activity of this compound can be attributed to its structural components. The piperidine moiety is known for its role in modulating various biological targets, including receptors and enzymes involved in signaling pathways. The thiazole ring contributes to the compound's interaction with biological macromolecules, enhancing its pharmacological profile.

Biological Activities

-

Antitumor Activity :

- Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with a thiazole moiety have shown IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cells . The presence of electron-donating groups on the phenyl ring enhances this activity.

- Enzyme Inhibition :

-

Antimicrobial Properties :

- Some studies have highlighted the antimicrobial potential of thiazole-containing compounds against resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests that the compound may have applications in treating infections caused by multidrug-resistant organisms.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Studies :

- Mechanistic Insights :

- Antimicrobial Efficacy :

科学的研究の応用

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, including:

- Antidepressant Effects : Research indicates that compounds with piperidine and thiazole moieties may exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Neuropharmacology

Studies have shown that derivatives of piperidine can influence cognitive functions and may be useful in treating neurodegenerative diseases. The specific structure of (4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone suggests potential interactions with receptors involved in neuroprotection and synaptic plasticity .

Anticancer Research

The thiazole ring in the compound has been associated with anticancer activity. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis or altering cell cycle dynamics. This makes it a candidate for further exploration in cancer therapeutics .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of (4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone and evaluated their antidepressant effects using the forced swim test in mice. The results indicated that certain derivatives exhibited significant reductions in immobility time, suggesting potential efficacy as antidepressants .

Case Study 2: Anticancer Potential

A research team at a leading university investigated the anticancer properties of (4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity, leading to further studies on its mechanism of action involving apoptosis induction through caspase activation .

Data Table: Summary of Research Findings

類似化合物との比較

Tetrazole Derivatives (Compounds 22–28 in )

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) replace the thiazole ring with a tetrazole (a nitrogen-rich heterocycle). Tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids, but the absence of sulfur may reduce interactions with metal-containing enzymes.

Isoxazole Derivatives ()

The compound 5-isoxazoyl-cyclohexylalanyl-isoleucyl-(3-(aminomethyl)phenyl)-(4-(aminomethyl)piperidin-1-yl)methanone contains an isoxazole ring (oxygen and nitrogen heteroatoms). Isoxazoles exhibit distinct electronic profiles compared to thiazoles, with oxygen’s electronegativity influencing polarity and solubility. The target compound’s thiazole may confer better membrane permeability due to reduced polarity .

Substituent Modifications on the Thiazole Ring

(2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone ()

This analogue substitutes the dimethylthiazole with an anilino group at position 2 and a biphenyl moiety. The anilino group introduces hydrogen-bond donor capacity, while the biphenyl enhances aromatic stacking. However, the dimethyl groups in the target compound likely improve metabolic stability by reducing oxidative metabolism at methyl positions .

Hydroxyimidazo[2,1-b]thiazole Derivatives ()

Compounds like 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone feature fused imidazole-thiazole systems with hydroxyl substituents. The hydroxyl group increases hydrophilicity but may limit blood-brain barrier penetration compared to the target compound’s lipophilic methyl groups .

Variations in the Amine-Containing Moieties

準備方法

Starting Materials and Cyclization

- The thiazole ring is typically constructed via condensation reactions involving methylthiourea derivatives and α-haloketones or α-hydroxyketones.

- For example, 1-methylthiourea reacts with 1-chloropropan-2-one to yield N-methyl-4-methylthiazol-2-amine, which can be further functionalized to introduce the ketone group at the 5-position of the thiazole ring.

Protection and Functional Group Manipulation

- The amino group on the thiazole nitrogen is often protected as a tert-butoxycarbonyl (Boc) carbamate to prevent interference in subsequent steps.

- Alkylation and oxidation reactions are performed to install the ketone functionality. For instance, LDA-mediated alkylation with aldehydes followed by oxidation with manganese dioxide can generate the desired acetyl or substituted ketone at the 5-position of the thiazole ring.

Formation of the (4-(Aminomethyl)piperidin-1-yl) Moiety

- The piperidine ring substituted at nitrogen with an aminomethyl group can be synthesized via reductive amination of 4-piperidone or by functionalization of piperidine derivatives.

- The aminomethyl group is introduced typically by reaction with formaldehyde or other suitable aldehydes under reductive amination conditions, yielding the 4-(aminomethyl)piperidine intermediate.

Coupling to Form (4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Amide Bond Formation

- The final step involves coupling the ketone-functionalized thiazole intermediate with the aminomethylpiperidine.

- This can be achieved via standard amide bond formation protocols using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via direct acylation if the ketone is converted to an acyl chloride intermediate.

- For example, acetyl chloride treatment of the thiazole ketone followed by reaction with the amine yields the desired methanone linkage.

Reaction Conditions and Purification

- Reactions are typically conducted in aprotic solvents such as dichloromethane or DMF at controlled temperatures (0°C to room temperature).

- Workup involves aqueous washes with sodium bicarbonate, water, and brine to remove impurities.

- Purification is often achieved by flash chromatography using ethyl acetate/hexane mixtures or recrystallization, yielding the compound as a white solid.

Representative Synthetic Procedure (Summary)

Research Findings and Optimization Notes

- The presence of electron-withdrawing groups on the thiazole ring facilitates reaction progress, whereas electron-donating groups slow the reaction and reduce yields.

- Microwave-assisted synthesis has been reported to improve reaction times and yields in related pyrimidine and thiazole derivatives, suggesting potential applicability in this compound’s synthesis.

- Use of toxic reagents such as sodium cyanide is discouraged; alternative routes involving milder reagents are preferred for safety and scalability.

- The coupling step requires careful control of reaction conditions to avoid side reactions such as hydrolysis or over-acylation.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiazole formation | 1-methylthiourea + 1-chloropropan-2-one | Not specified | Room temp | Hours | 88 | High purity intermediate |

| Boc protection | Di-tert-butyl dicarbonate | DCM or similar | Room temp | Hours | 55 | Protects amino group |

| Alkylation | LDA + aldehyde | THF | −78 °C to RT | 1-2 h | Variable | Sensitive to aldehyde type |

| Oxidation | MnO2 | DCM or similar | RT | Hours | High | Converts alcohol to ketone |

| Acyl chloride formation | Acetyl chloride + AlCl3 | DCM | 0°C to RT | 1.5 h | Moderate | Requires careful quenching |

| Coupling | Aminomethylpiperidine + acyl chloride | DCM or DMF | 0°C to RT | Hours | Moderate to good | Purification by chromatography |

Q & A

Q. What are the key considerations for synthesizing (4-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone with high purity?

Methodological Answer: Synthesis requires multi-step optimization, including:

- Amide coupling: React 4-(aminomethyl)piperidine with 2,4-dimethylthiazole-5-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Use coupling agents like HATU or DCC in anhydrous DMF or THF .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Critical parameters: Control temperature (<0°C during coupling), stoichiometric excess of the carbonyl component (1.2:1 molar ratio), and rigorous exclusion of moisture to prevent hydrolysis .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of fine particulates .

- Storage: Store in amber vials at -20°C under nitrogen to prevent degradation. Label containers with GHS-compliant hazard warnings (e.g., irritant, sensitizer) .

- Spill management: Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste protocols. Avoid aqueous washing to prevent solubility-driven contamination .

Q. What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

- NMR: Use - and -NMR (DMSO-d6 or CDCl3) to confirm piperidine/thiazole connectivity. Key signals:

- Piperidine N-CH2-NH2: δ 2.8–3.2 ppm (triplet, ).

- Thiazole C5-CH3: δ 2.4 ppm (singlet) .

- Mass spectrometry: High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]+ at m/z 294.1487 (calculated for C13H20N3OS) .

- FTIR: Confirm carbonyl stretch (C=O) at 1670–1690 cm⁻¹ and NH2 bending at 1580–1600 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Substituent variation: Synthesize analogs with modified thiazole substituents (e.g., 2-methyl → 2-ethyl) or piperidine amino groups (e.g., NH2 → NHAc). Use parallel synthesis for efficiency .

- Biological assays: Test analogs against target enzymes (e.g., kinases) via fluorescence polarization (FP) or surface plasmon resonance (SPR). Correlate IC50 values with steric/electronic parameters (Hammett σ, Taft Es) .

- Data interpretation: Apply 3D-QSAR (CoMFA/CoMSIA) to identify pharmacophoric features. Prioritize analogs with enhanced hydrophobic interactions (e.g., bulkier thiazole substituents) .

Q. What strategies resolve discrepancies between in vitro and in vivo data for this compound?

Methodological Answer:

- Bioavailability analysis: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with NADPH). Low oral bioavailability may explain reduced in vivo efficacy .

- Tissue distribution: Use radiolabeled -compound and autoradiography to assess penetration into target tissues (e.g., tumors) .

- Experimental design: Implement randomized block designs with controlled variables (dose, administration route) to minimize confounding factors .

Q. What computational approaches predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with catalytic sites (e.g., ATP-binding pocket of kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

- Free energy calculations: Apply MM-PBSA/GBSA to estimate ΔGbinding. Compare with experimental ΔG from SPR or ITC .

- Machine learning: Train random forest models on existing SAR data to predict affinity for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。